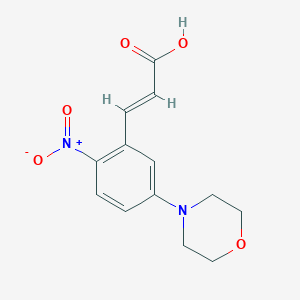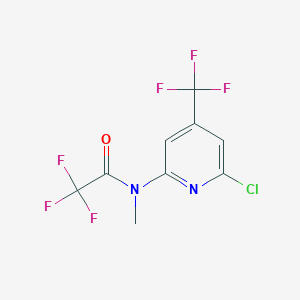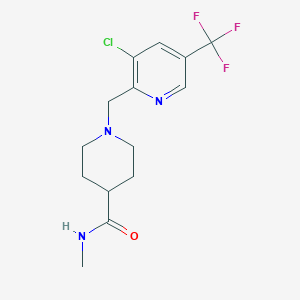
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid
説明
“(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid” is a chemical compound with the molecular formula C13H14N2O5 . Its molecular weight is 278.26 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, these details are not available in the search results for this compound .科学的研究の応用
Application in Chemical Synthesis
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid and its analogues have been used as intermediates in the synthesis of aurora 2 kinase inhibitors. A novel approach involving water-mediated three-component Wittig–SNAr reactions has been developed for their synthesis. This method is characterized by high stereoselectivity and moderate to high yield, with the noteworthy feature of forming new C(sp2)–N and C(sp2)–C(sp2) double bonds in a metal-free, environmentally benign solvent (Xu et al., 2015).
Role in Polymer-Drug Conjugates
The compound has been explored in the study of water-soluble polymer-drug conjugates. Research on model copolymers with varying proportions of N-acryloyl morpholine and p-nitrophenyl acrylate showed that the kinetics of solvolysis of the p-nitrophenyl group can be manipulated by changing the copolymer's structure. This finding is significant in the context of controlled drug delivery systems (Pitt & Shah, 1996).
Antibacterial Activity
Studies on 3-(5-Nitro-2-thienyl) acrylic acid derivatives, which are structurally related to (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid, have revealed potent antibacterial activity against a range of bacteria. This suggests a potential application of these compounds in developing new antimicrobials (Kimura, Yabuuchi, & Hisaki, 1962).
Optoelectronic Applications
A theoretical study of the optoelectronic properties of a similar molecule, 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, indicates potential applications in nonlinear optical materials. The study analyzed structural, optoelectronic, and thermodynamic properties, suggesting its suitability in dye-sensitized solar cells and other optoelectronic devices (Fonkem et al., 2019).
Corrosion Inhibition
Research on (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, a related compound, showed its effectiveness in forming self-assembled films on iron surfaces, providing corrosion protection. This application is significant in material science, especially in protecting metals against environmental degradation (Zhang, Chen, Li, & Le, 2009).
特性
IUPAC Name |
(E)-3-(5-morpholin-4-yl-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(2-3-12(10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFIUROWKZUNG-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)

![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)

![[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401819.png)
![[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401823.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401824.png)
![2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401825.png)
![[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-thiourea](/img/structure/B1401826.png)
